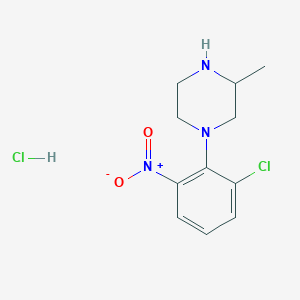![molecular formula C14H11N3O3 B4929976 5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929976.png)
5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MIPT, is a synthetic compound that has been widely studied for its potential applications in scientific research. MIPT is a member of the pyrimidinetrione family of compounds, which are known for their diverse biological activities. In
作用机制
The exact mechanism of action of 5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to act through multiple pathways. 5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of certain enzymes, such as topoisomerase and acetylcholinesterase, which play important roles in cellular processes. 5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to interact with specific receptors in the body, such as the serotonin receptor, which may contribute to its biological activity.
Biochemical and Physiological Effects:
5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione can induce apoptosis, or programmed cell death, in cancer cells. 5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the growth of bacteria and viruses, suggesting its potential as an antimicrobial and antiviral agent. In addition, 5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments. It is a synthetic compound that can be easily produced in large quantities, making it readily available for research purposes. 5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione also has a wide range of biological activities, making it a versatile tool for studying cellular processes and disease mechanisms. However, 5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione also has some limitations. Its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. In addition, 5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has not been extensively studied in vivo, and its safety and toxicity profiles are not well established.
未来方向
There are several potential future directions for research on 5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of 5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione as a fluorescent probe for imaging cellular structures. 5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have strong fluorescence properties, and its ability to target specific receptors may make it useful for visualizing specific cellular processes. Another area of interest is the investigation of 5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione as a potential therapeutic agent for neurodegenerative diseases. 5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have neuroprotective effects, and further research may reveal its potential for treating conditions such as Alzheimer's and Parkinson's disease. Finally, the development of 5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives with improved biological activity and safety profiles may also be an area of future research.
合成方法
5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a multi-step process involving the reaction of 1-methyl-1H-indole-3-carbaldehyde with ethyl acetoacetate, followed by cyclization and condensation reactions. The final product is obtained through a purification process using column chromatography. The synthesis of 5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported in several scientific publications and is considered to be a reliable method for producing the compound.
科学研究应用
5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties. 5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been investigated for its potential use as a fluorescent probe for imaging cellular structures and as a ligand for targeting specific receptors in the body.
属性
IUPAC Name |
5-[(1-methylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-17-7-8(9-4-2-3-5-11(9)17)6-10-12(18)15-14(20)16-13(10)19/h2-7H,1H3,(H2,15,16,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWOPDBINUULRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49678945 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}acetamide hydrobromide](/img/structure/B4929905.png)
![4-[allyl(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B4929910.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methoxyphenyl)benzamide](/img/structure/B4929918.png)
![N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide](/img/structure/B4929926.png)

![7-benzoyl-11-(4-hydroxy-3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4929935.png)
![methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B4929939.png)

![N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamide](/img/structure/B4929955.png)
![ethyl 1'-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4'-bipiperidine-4-carboxylate](/img/structure/B4929957.png)


![2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4929980.png)
![N-cyclopentyl-6-[4-(4-morpholinyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4929984.png)